3-Cyano-5-(2,4,6-trifluorophenyl)phenol
Overview
Description
3-Cyano-5-(2,4,6-trifluorophenyl)phenol is an organic compound characterized by the presence of a cyano group (-CN) and a trifluorophenyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(2,4,6-trifluorophenyl)phenol typically involves the following steps:
Reduction: The nitro group is reduced to an amino group (-NH2).
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt is replaced with a cyano group.
Trifluoromethylation: Introduction of the trifluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(2,4,6-trifluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone.
Reduction: Reduction of the cyano group to an amine.
Substitution: Electrophilic aromatic substitution reactions on the phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Palladium catalysts for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
3-Cyano-5-(2,4,6-trifluorophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(2,4,6-trifluorophenyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4-(2,4,6-trifluorophenyl)phenol
- 3-Cyano-5-(2,4-difluorophenyl)phenol
- 3-Cyano-5-(2,6-difluorophenyl)phenol
Uniqueness
3-Cyano-5-(2,4,6-trifluorophenyl)phenol is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring robust chemical performance.
Properties
IUPAC Name |
3-hydroxy-5-(2,4,6-trifluorophenyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO/c14-9-4-11(15)13(12(16)5-9)8-1-7(6-17)2-10(18)3-8/h1-5,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOCZYYGFGCFNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=C(C=C(C=C2F)F)F)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684832 | |
Record name | 2',4',6'-Trifluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-49-6 | |
Record name | [1,1′-Biphenyl]-3-carbonitrile, 2′,4′,6′-trifluoro-5-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261983-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',4',6'-Trifluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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